1-Methylazepan-4-ol hydrochloride

Description

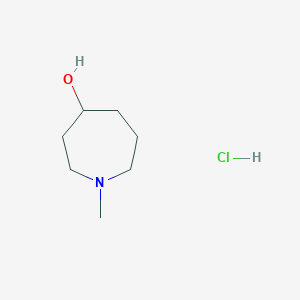

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAFECYMZTWTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Research and Mechanism of Action Studies of Azepane Containing Compounds

In Vitro Pharmacological Characterization of 1-Methylazepan-4-ol (B101566) Hydrochloride and its Analogs

Detailed in vitro pharmacological studies are crucial for elucidating the mechanism of action of a compound and predicting its potential therapeutic effects and side-effect profile. Such studies for 1-Methylazepan-4-ol hydrochloride are not readily found in the public domain.

Receptor Binding Profile Analysis and Ligand-Receptor Interaction Studies

The initial step in characterizing a new compound often involves determining its binding affinity and selectivity to a panel of receptors, transporters, and enzymes.

Radioligand binding assays are a standard method to determine the affinity (expressed as the inhibition constant, K_i) of a test compound for a specific receptor. nih.gov This technique involves competing the non-radiolabeled test compound against a radiolabeled ligand known to bind to the target receptor. nih.gov While this methodology is widely used for characterizing azepane-like compounds, specific K_i values for this compound across a range of receptors are not reported in the available literature. For related azepane and diazepinone structures, binding affinities have been determined, particularly for serotonin (B10506) (5-HT) receptors, highlighting the potential of this chemical class to interact with key neurotransmitter systems. nih.govebi.ac.uk For instance, certain diazepinone-based compounds have demonstrated nanomolar binding affinity for the human 5-HT3A receptor. nih.govebi.ac.uk However, without direct experimental data, the receptor binding profile of this compound remains speculative.

Competition binding experiments are integral to radioligand binding assays and are used to determine the K_i value of a compound. nih.gov In such experiments, increasing concentrations of the unlabeled compound are used to displace the binding of a fixed concentration of a radiolabeled ligand. The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the K_i value. There are no published studies detailing the results of competition binding experiments for this compound against known ligands for any specific receptor.

Cellular Functional Assays for Agonist, Antagonist, or Modulatory Activity

Beyond binding affinity, functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to the endogenous ligand).

G-protein coupled receptors (GPCRs) are a major class of drug targets, and their activation or inhibition can be measured through various downstream signaling events, such as changes in intracellular second messengers (e.g., cAMP, Ca2+) or protein-protein interactions. nih.govnih.gov Given the structural similarity of the azepane core to ligands for various GPCRs, including serotonin receptors, it is plausible that this compound could modulate GPCR signaling. tandfonline.com Studies on related diazepinone-based compounds have shown a range of intrinsic activities at the 5-HT3 receptor, from partial agonism to antagonism. nih.govebi.ac.uk However, no specific studies have been published that investigate the effect of this compound on any GPCR signaling pathway.

In addition to GPCRs, psychoactive compounds can exert their effects by modulating the activity of ion channels or inhibiting enzymes. For example, some azepane derivatives have been investigated for their effects on ion channels. There is currently no publicly available data from ion channel modulation or enzyme inhibition assays for this compound.

Investigations in Advanced In Vitro Models for Biological Plausibility

Modern drug discovery relies on sophisticated in vitro models that more accurately mimic human physiology to assess the biological plausibility of a compound's mechanism of action before advancing to preclinical in vivo studies.

Co-culture Systems and Organoid Models in Mechanistic Research

To better understand the complex cellular interactions that govern disease and drug response, researchers are moving beyond simple monoculture systems. Advanced models like co-culture systems and organoids provide a more physiologically relevant environment for mechanistic studies.

Co-culture Systems: These involve growing two or more different cell types together to mimic the interactions within a specific tissue. For instance, in neuroinflammation research, co-cultures of neurons, astrocytes, and microglia can be used to study how an azepane derivative might modulate inflammatory signaling and protect neurons.

Organoid Models: Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to replicate the structure and function of a specific organ, such as the brain. nih.gov Brain organoids, for example, can be co-cultured with glioblastoma stem cells to create a 3D model of brain cancer, allowing for the investigation of how novel compounds impact tumor growth and invasion within a brain-like microenvironment. While specific studies applying these models to azepane derivatives are not yet widespread, these systems represent the frontier for evaluating the mechanisms of neuroactive or anti-cancer azepane compounds. nih.gov

The application of these models allows for detailed investigation into cellular crosstalk, drug penetration, and mechanism of action in a context that better reflects the complexity of human tissues.

High-Throughput Screening (HTS) for Lead Compound Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of chemical compounds for a specific biological activity. youtube.com This process utilizes automation, robotics, and miniaturized assays to identify "hits"—compounds that show a desired effect against a biological target. youtube.com These hits serve as starting points for further chemical optimization to generate "lead" compounds with improved potency and drug-like properties.

The primary goal of HTS is to efficiently sift through large and diverse chemical libraries to find novel starting points for drug development. youtube.com A key strategy in building these libraries is to include molecules with three-dimensional complexity, as sp3-rich scaffolds are often found in successful drugs. A screening campaign of a library rich in sp3-hybridized atoms, including derivatives of the related 7-azanorbornane scaffold, successfully identified hit compounds for the κ opioid receptor and the growth hormone secretagogue receptor, demonstrating the value of such complex heterocyclic structures in lead identification. nih.gov Azepane derivatives, with their non-planar, seven-membered ring, represent valuable components for such screening libraries aimed at discovering new therapeutic agents.

Preclinical In Vivo Pharmacological Efficacy Studies of Azepane-Containing Compounds

Following in vitro validation, promising compounds are advanced to preclinical in vivo studies to evaluate their efficacy and pharmacodynamic properties in a living organism.

Selection and Validation of Relevant Animal Models for Disease Research

The selection of an appropriate animal model is critical for the preclinical evaluation of a drug candidate's therapeutic potential. The model must replicate key aspects of the human disease being studied. nih.gov

For CNS Disorders: The therapeutic potential of azepane derivatives in Central Nervous System (CNS) disorders has been explored using various validated models. For epilepsy, the maximal electroshock (MES) seizure model in rodents is commonly used to assess anticonvulsant properties. Both oxcarbazepine, a dibenzazepine (B1670418) derivative, and its active metabolite have demonstrated protective effects in this model. wikipedia.org For depression, the rat forced swim test is a standard model where the efficacy of potential antidepressants is measured by their ability to reduce immobility time. nih.gov

For Inflammation: The most widely used acute inflammation model for screening anti-inflammatory agents is the carrageenan-induced paw edema model in rats. nih.govasianjpr.com Injection of carrageenan induces a reproducible inflammatory response, and the efficacy of a test compound is determined by its ability to reduce the resulting swelling. asianjpr.comgyanvihar.org Numerous studies have utilized this model to confirm the anti-inflammatory activity of novel synthetic pyrimido[1,6-a]azepines and triazole-azepine hybrids. nih.govmdpi.com

| Disease Area | Animal Model | Rationale & Application |

| Inflammation | Carrageenan-Induced Paw Edema (Rat) | A standard model of acute inflammation used to screen for anti-inflammatory and analgesic effects. Measures reduction in swelling. nih.govasianjpr.commdpi.com |

| Inflammation | Acetic Acid-Induced Writhing (Mouse) | Assesses peripheral analgesic activity by counting the number of abdominal constrictions induced by acetic acid. mdpi.com |

| CNS (Epilepsy) | Maximal Electroshock (MES) Seizure (Rodent) | A model for generalized tonic-clonic seizures, used to identify compounds with anticonvulsant activity. researchgate.netwikipedia.org |

| CNS (Depression) | Forced Swim Test (Rat) | A common behavioral test to screen for antidepressant efficacy, based on measuring the duration of immobility. nih.gov |

This table summarizes common animal models used in the preclinical study of azepane-containing compounds.

Pharmacodynamic Endpoints and Biomarker Discovery in Preclinical Contexts

Pharmacodynamic (PD) endpoints are measurable effects that a compound has on the body, which can demonstrate target engagement and efficacy.

In inflammation studies involving azepane derivatives, the primary PD endpoint is the direct measurement of the anti-inflammatory effect, such as the percentage reduction in paw volume in the carrageenan-induced edema model. nih.govmdpi.com In addition to physical measurements, researchers may also analyze tissue or blood samples for biomarkers, which are molecular indicators of a biological state. In inflammation, these can include levels of pro-inflammatory mediators like prostaglandins (B1171923) or cytokines (e.g., IL-6, TNF-α), whose reduction can provide mechanistic insight into the compound's action. nih.gov

For CNS disorders, PD endpoints are often behavioral. In epilepsy models, this could be the abolition of a seizure response or an increase in the seizure threshold. wikipedia.org In depression models, it is the change in specific behaviors, such as a decrease in immobility time. nih.gov Biomarker discovery in the CNS space may involve measuring changes in neurotransmitter levels (e.g., serotonin, norepinephrine) in specific brain regions or assessing receptor occupancy via imaging techniques. nih.gov

Exploration of Therapeutic Potential in Specific Disease Areas (e.g., CNS disorders, inflammation)

The azepane scaffold is a component of several approved drugs and numerous investigational compounds, showing significant therapeutic potential across different disease areas. nih.gov

CNS Disorders: The dibenzazepine structure is central to several well-known CNS drugs. Carbamazepine and its derivative Oxcarbazepine are widely used as anticonvulsants for the treatment of epilepsy. wikipedia.orgwikipedia.org Their mechanism involves blocking voltage-sensitive sodium channels, which stabilizes hyperexcited neural membranes. wikipedia.org The tricyclic antidepressant Imipramine, which also contains a dibenzazepine core, functions by increasing levels of serotonin and norepinephrine (B1679862). wikipedia.org Mianserin, a tetracyclic antidepressant, also features a complex azepine-containing ring system. wikipedia.org More recent research has focused on developing azepine and piperidine (B6355638) derivatives as dual norepinephrine and dopamine (B1211576) reuptake inhibitors for depression. nih.gov

Inflammation: A significant body of research has been dedicated to synthesizing and evaluating novel azepane derivatives as anti-inflammatory agents. benthamscience.com For example, a series of pyrimido[1,6-a]azepine derivatives were synthesized and screened for anti-inflammatory activity, with several compounds showing efficacy comparable or superior to the reference drug diclofenac (B195802) sodium in the carrageenan-induced paw edema model. nih.gov Similarly, hybrid molecules fusing a triazole ring with an azepine scaffold have been identified as potent non-steroidal anti-inflammatory agents, with some derivatives showing greater inflammation inhibition than diclofenac in the same model. mdpi.com

Structure Activity Relationship Sar and Computational Drug Design of Azepane Derivatives

Empirical Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Empirical SAR studies involve the systematic modification of a lead compound to observe the resulting changes in biological activity. This iterative process provides valuable insights into the structural requirements for optimal interaction with a biological target.

Systemic Modification of the 1-Methylazepan-4-ol (B101566) Core and Peripheral Substituents

The 1-methylazepan-4-ol core serves as a foundational structure for the exploration of SAR. Modifications typically involve altering substituents on the nitrogen atom and the azepane ring, as well as changing the position and nature of the hydroxyl group.

Research on azepane-based cathepsin K inhibitors has demonstrated that the placement of a methyl group on the azepane ring can significantly impact both potency and pharmacokinetic properties. researchgate.net For instance, the introduction of a methyl group at the 7-position of the azepane ring in a cis-conformation led to a notable increase in inhibitory potency against human cathepsin K and improved oral bioavailability in rats. researchgate.net

Furthermore, studies on biphenyloxy-alkyl-azepane derivatives as histamine (B1213489) H3 receptor ligands have shown that the length of the alkyl chain spacer and the position of the phenyl group on the biphenyl (B1667301) moiety are critical for binding affinity. nih.gov Specifically, a hexyl chain spacer and a meta-phenylphenoxy group resulted in the highest affinity. nih.gov

The synthesis of functionalized azepanes through methods like dearomative ring expansion of nitroarenes allows for the creation of a diverse library of polysubstituted azepanes, enabling a broad exploration of the chemical space around the core structure. nih.gov This approach has been used to generate analogues of known piperidine (B6355638) drugs, highlighting the potential for discovering novel bioactive compounds by modifying the azepane scaffold. nih.gov

Correlation of Structural Features with Receptor Binding Affinities and Functional Potencies

The correlation of specific structural features with biological activity is the cornerstone of SAR. For azepane derivatives, key structural elements that influence receptor binding and functional potency include the nature of the substituent on the nitrogen, the substitution pattern on the seven-membered ring, and the stereochemistry of the molecule.

In the context of histamine H3 receptor ligands, a study on biphenyloxy-alkyl-piperidine and -azepane derivatives revealed that both the azepane and piperidine cores could yield high-affinity ligands. nih.gov The compound 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated a high binding affinity with a Ki value of 18 nM. nih.gov This highlights the importance of the lipophilic biphenyl moiety and the connecting alkyl chain in achieving potent receptor antagonism.

The table below summarizes the binding affinities of selected azepane derivatives for the human histamine H3 receptor.

| Compound | Structure | Ki (nM) |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Azepane ring with a 6-carbon alkyl chain connected to a meta-phenylphenoxy group | 18 |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Azepane ring with a 5-carbon alkyl chain connected to a para-phenylphenoxy group | 34 |

Data sourced from Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR provides a quantitative correlation between the chemical structure and biological activity of a series of compounds. These mathematical models are invaluable tools in predictive analytics for drug design.

Development of 2D and 3D QSAR Models for Compound Design

Both 2D and 3D-QSAR models are employed to guide the design of novel azepane derivatives. 2D-QSAR models often use topological and physicochemical descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of the molecules.

A 3D-QSAR study on 11H-dibenz[b,e]azepine and dibenz[b,f] lifechemicals.comCurrent time information in Bangalore, IN.oxazepine derivatives as TRPA1 receptor agonists successfully developed CoMFA and CoMSIA models with high predictive power. mdpi.comnih.gov The models, built from a training set of 21 compounds, yielded statistically significant results and were validated with a test set of five compounds, showing excellent predictive r-squared values. mdpi.comnih.gov The contour maps generated from these models provide insights into the spatial regions where steric and electrostatic fields influence biological activity, guiding the design of more potent agonists. nih.gov

Similarly, 3D-QSAR studies on morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands have helped to understand the relationship between chemical structure and biological activity. researchgate.net The analysis identified key regions around the aromatic rings and the aliphatic amine that are important for affinity. researchgate.net

Molecular Modeling and Simulation in Understanding Ligand-Target Interactions

Molecular modeling and simulation techniques provide a dynamic and detailed view of how a ligand, such as a 1-methylazepan-4-ol derivative, interacts with its biological target at the atomic level.

Molecular docking studies are frequently used to predict the binding mode of a ligand within the active site of a receptor. For instance, in a study of novel azepine derivatives based on a quinazolinone moiety, molecular docking was used to investigate their potential as antimicrobial and antitumor agents by predicting their binding energies against specific protein targets. nih.gov The results of these in-silico simulations were found to be in agreement with in-vitro experiments. nih.gov

Quantum chemical calculations can provide insights into the structural reactivity and stability of the azepane ring and its derivatives. researchgate.net These studies can compute molecular global reactivity descriptors, such as Fukui functions and frontier molecular orbitals, which help in understanding the electronic properties of the molecules and their potential for interaction. researchgate.net

Molecular Docking for Binding Pose Prediction and Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method calculates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. researchgate.netneliti.com In the context of azepane derivatives, docking studies have been instrumental in identifying potential inhibitors for a wide array of biological targets.

For instance, various azepine derivatives have been docked against the neuraminidase of the H1N1 virus to identify potential inhibitors, with several compounds showing promising binding energies. neliti.com In another study, novel azepine derivatives incorporating a quinazolinone moiety were synthesized and evaluated as antimicrobial and anticancer agents. dntb.gov.uanih.gov Molecular docking simulations were performed against targets like outer membrane protein A (OMPA) for antimicrobial activity and key proteins of the Hedgehog signaling pathway for anticancer potential. dntb.gov.uanih.gov The results of these in-silico simulations correlated well with in-vitro experiments, confirming the potent activity of specific diazepine (B8756704) and oxazepine derivatives. nih.gov

The general workflow for these studies involves preparing the 3D structures of both the ligands (azepane derivatives) and the target protein, often obtained from databases like the Protein Data Bank (PDB). neliti.com Software such as Discovery Studio or Molegro Virtual Docker is then used to perform the docking calculations, yielding data on binding energies and interaction patterns that help prioritize compounds for synthesis and biological testing. neliti.comnih.gov

Table 1: Examples of Molecular Docking Studies on Azepane Derivatives

| Target Protein/Organism | Purpose of Study | Key Findings | Reference(s) |

| H1N1 Neuraminidase | Antiviral activity | Identified six azepine derivatives with promising Cdocker interaction energy, suggesting effectiveness against H1N1. | neliti.com |

| OMPA, exo-1,3-beta-glucanase | Antimicrobial activity | Diazepine (3a) and oxazepine (4a) derivatives showed the highest binding energy against target proteins. | dntb.gov.ua, nih.gov |

| SMO, SUFU/GLI-1 (Hedgehog Pathway) | Anticancer potential | Diazepine (3a) and oxazepine (4a) achieved the best binding energy against the target proteins. | dntb.gov.ua, nih.gov |

| Dipeptidyl peptidase I (DPPI) | Treatment of inflammatory diseases | Docking results revealed key interactions between oxazepane amidoacetonitrile inhibitors and the protein. | researchgate.net |

Molecular Dynamics Simulations for Conformational Ensembles and Binding Site Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. researchgate.net This technique is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of the binding site. researchgate.netnih.gov

MD simulations have been successfully applied to study the complexes of azepane-related inhibitors with their target enzymes. In a study on oxazepane derivatives as Dipeptidyl peptidase I (DPPI) inhibitors, MD simulations were performed on the docked complexes to confirm their reliability and investigate binding stability. researchgate.net Similarly, 40-nanosecond MD simulations were used to specify the active site of the MALT1 enzyme in complex with its inhibitors, identifying key amino acid residues involved in the interaction. researchgate.net A 100-nanosecond simulation was used to confirm the stability of a protein-ligand complex involving an acetylcholinesterase inhibitor. nih.gov These simulations provide valuable insights into the mechanism of action and can guide the future design of more effective inhibitors. researchgate.net

Table 2: Application of Molecular Dynamics Simulations in Azepane-Related Research

| System Studied | Simulation Duration | Purpose | Key Insights | Reference(s) |

| Oxazepane derivatives with DPPI | Not specified | Demonstrate reliability of docking and binding stability. | Provided insights into the mechanism of action. | researchgate.net |

| Inhibitors with MALT1 enzyme | 40 ns | Investigate binding stability and specify the active site. | Identified key residues (GLY416, GLU500) at the binding site. | researchgate.net |

| Acetylcholinesterase with phytochemical inhibitors | 100 ns | Confirm the stability of the protein-ligand complex. | Confirmed stability based on RMSD, RMSF, and other parameters. | nih.gov |

Virtual Screening and De Novo Design Approaches in Azepane Research

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach can be either ligand-based, using the structure of known active compounds, or structure-based, relying on the 3D structure of the target protein. mdpi.comnih.gov Pharmacophore-based screening, a type of ligand-based screening, is a cost-effective method to identify potential lead candidates from databases. mdpi.com For instance, researchers have used virtual screening of the ZINC15 database to identify novel benzimidazole (B57391) derivatives as potential inhibitors of triosephosphate isomerase from Leishmania mexicana. nih.gov

De novo design, on the other hand, involves the computational creation of entirely new molecules optimized to fit a specific target. benevolent.com These methods can be classified based on their molecular representation, such as atom-based, fragment-based, or reaction-based approaches. benevolent.com While virtual screening filters existing molecules, de novo design builds novel structures from scratch, aiming to create molecules with optimal properties. benevolent.com Both approaches are powerful tools in medicinal chemistry for expanding the accessible chemical space and discovering novel scaffolds, including those based on the azepane ring. lifechemicals.combenevolent.com

Chemoinformatics and Data Mining for Azepane Chemical Space Exploration

Chemoinformatics provides the tools and methods to navigate and analyze the vastness of "chemical space," which encompasses all possible molecules. semanticscholar.orgscispace.com Exploring this space is crucial for discovering novel drug scaffolds and understanding the diversity of existing compound libraries. semanticscholar.orgunibe.ch

The concept of chemical space is central to identifying underexploited structural motifs. unibe.ch A notable example involved the exploration of simple ring systems from the GDB-4c database, which contains billions of possible molecular structures. unibe.chacs.org By enumerating amines and diamines with up to two seven-membered rings, researchers identified hundreds of unprecedented structures, including novel cis- and trans-fused azepanes. unibe.chacs.org This exploration led to the synthesis and discovery of an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, highlighting the potential of exploring uncharted areas of chemical space for new drug candidates. unibe.chacs.org

Web-based tools and platforms like the Platform for Unified Molecular Analysis (PUMA) allow researchers to visualize chemical space, measure molecular properties, and analyze the structural diversity of datasets using various molecular representations like fingerprints and scaffolds. semanticscholar.org These chemoinformatic resources are essential for systematically analyzing structure-property relationships and guiding the design of new molecules within the azepane class. scispace.com

Table 3: Chemoinformatic Resources for Chemical Space Exploration

| Resource/Tool | Function | Application in Azepane Research | Reference(s) |

| GDB-4c Database | Enumeration of possible small molecules. | Source for exploring novel azepane ring systems and identifying unprecedented scaffolds. | unibe.ch, acs.org |

| PubChem | Public database of chemical substances and their activities. | Used to check for novelty of enumerated scaffolds. | unibe.ch |

| Polypharmacology Browser (PPB2) | Target prediction for small molecules. | Predicted possible biological targets for newly synthesized azepane derivatives. | unibe.ch |

| PUMA (Platform for Unified Molecular Analysis) | Visualization of chemical space, property calculation, diversity analysis. | General tool for analyzing datasets of azepane derivatives to understand their diversity and properties. | semanticscholar.org |

Analytical and Spectroscopic Characterization in Research Settings

Advanced Spectroscopic Methods for Structural Elucidation of 1-Methylazepan-4-ol (B101566) Hydrochloride

Spectroscopic methods are fundamental to confirming the structure of a chemical compound.

Despite the critical importance of this data, specific ¹H, ¹³C, or 2D-NMR spectral data for 1-Methylazepan-4-ol hydrochloride are not readily found in the surveyed scientific literature or databases.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H, C-N, and C-O bond stretching and bending would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated compounds like this compound are generally not expected to show significant absorption in the standard UV-Vis range (200-800 nm) unless impurities with chromophores are present.

Detailed, experimentally-derived IR and UV-Vis spectra for this compound are not available in the public domain.

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

ESI and APCI are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the protonated molecule [M+H]⁺ would be expected as the base peak, corresponding to a mass-to-charge ratio consistent with its molecular weight. APCI-MS would likely yield similar results. This analysis would confirm the molecular weight of the compound. However, specific ESI or APCI mass spectra for this compound are not documented in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula and confirming its identity with a high degree of confidence. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern would provide valuable information about the compound's structure, such as the loss of a water molecule from the hydroxyl group or fragmentation of the azepane ring.

Regrettably, no HRMS or MS/MS data for this compound has been found in the public scientific literature.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of chemical compounds and the analysis of their purity. High-Performance Liquid Chromatography (HPLC) would be a suitable method for analyzing the purity of this compound, likely using a reversed-phase column with a mobile phase consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acidic modifier to ensure the compound is in its protonated form. Gas chromatography (GC) could also potentially be used, possibly after derivatization of the hydroxyl group to increase its volatility.

Despite the routine nature of these techniques in chemical research, no specific methods or chromatograms for the purification or analysis of this compound are available in the surveyed literature.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

HPLC and its more advanced counterpart, UPLC, are fundamental techniques for assessing the purity of this compound and for its quantitative determination in reaction mixtures and final products. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Research Findings:

While specific, detailed HPLC or UPLC methods for this compound are not extensively documented in publicly available research literature, the analysis of related amino alcohols and cyclic amines is well-established. For a compound like this compound, a reversed-phase HPLC method would typically be employed.

A hypothetical, yet standard, HPLC method for its analysis would likely involve a C18 column, which is a non-polar stationary phase. The mobile phase would be a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. The inclusion of a buffer is crucial to control the ionization state of the tertiary amine, ensuring reproducible retention times. Detection is commonly achieved using a UV detector, although the chromophore in 1-Methylazepan-4-ol is not particularly strong. Therefore, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be necessary for sensitive analysis.

UPLC, with its use of smaller particle sizes in the stationary phase and higher operating pressures, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would follow similar principles to the HPLC method but with optimized parameters to leverage the enhanced performance of the system.

Table 1: Representative HPLC/UPLC Parameters for Analysis of a Cyclic Amino Alcohol like this compound

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5-95% B over 15 min | 5-95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detector | UV at 210 nm or ELSD/CAD | UV at 210 nm or ELSD/CAD |

| Injection Vol. | 10 µL | 1 µL |

This table represents typical starting conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Azepane Derivatives

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like 1-Methylazepan-4-ol, direct analysis by GC can be challenging due to its low volatility and potential for peak tailing caused by interaction with the stationary phase. Therefore, derivatization is often a necessary step to increase its volatility and improve its chromatographic behavior.

Research Findings:

Specific GC-MS studies on this compound are not readily found in the scientific literature. However, the analysis of similar cyclic amino alcohols by GC-MS is a common practice. Derivatization is typically performed by converting the hydroxyl and/or amine groups into less polar functionalities. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl group into a trimethylsilyl (B98337) ether.

The mass spectrum of the derivatized 1-Methylazepan-4-ol would provide a wealth of structural information. The molecular ion peak would confirm the molecular weight of the derivative, and the fragmentation pattern would offer clues to the structure of the original molecule. Characteristic fragments would likely arise from the cleavage of the azepane ring and the loss of the methyl group or the silylated hydroxyl group.

Table 2: Hypothetical GC-MS Data for Derivatized 1-Methylazepan-4-ol

| Parameter | Value |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected M+ of Derivative | m/z 201 (for the silylated free base) |

| Key Fragmentation Ions | Fragments corresponding to loss of CH₃, loss of the silylated hydroxyl group, and ring cleavage products. |

This table is illustrative and based on general principles of GC-MS analysis of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality is the prerequisite for this analysis. The resulting crystal structure would provide detailed information on bond lengths, bond angles, and the conformation of the azepane ring.

Research Findings:

As of now, there are no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. However, the crystal structures of related azepane derivatives have been reported, which can provide insights into the likely conformation of the seven-membered ring in this compound. Azepane rings are known to adopt various conformations, such as chair and boat forms, and the presence and position of substituents play a crucial role in determining the most stable conformation.

If a crystal structure were determined, it would reveal the stereochemistry at the C4 position (if the compound is chiral) and the conformation of the N-methyl group. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the chloride ion, which govern the solid-state properties of the compound.

Future Directions and Emerging Research Avenues for 1 Methylazepan 4 Ol Hydrochloride Research

Exploration of Novel Biological Targets and Therapeutic Areas for Azepane Scaffolds

The azepane core, a seven-membered nitrogen-containing heterocycle, is a versatile pharmacophore present in numerous bioactive molecules and approved drugs. nih.govresearchgate.net Its structural diversity allows for the exploration of a wide array of biological targets, extending beyond its current applications. nih.gov

Historically, azepane derivatives have been investigated for their potential as anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. nih.gov They have also shown activity as histamine (B1213489) H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants. nih.gov A notable example is Balanol, a fungal metabolite with an azepane core, which acts as a protein kinase inhibitor. researchgate.net

Future research is poised to uncover new therapeutic applications for azepane scaffolds. A recent study highlighted an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with additional activity at the σ-1 receptor. unibe.chacs.org This dual activity suggests potential for treating neuropsychiatric disorders. unibe.chacs.org

Furthermore, researchers are exploring azepane derivatives as inhibitors of protein kinase B (PKB/Akt), a key enzyme in cell signaling pathways implicated in cancer. nih.gov Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against PKB-alpha and protein kinase A (PKA). nih.gov Another area of interest is the development of azepine derivatives as anti-inflammatory agents. benthamscience.com The unique structural and pharmacological properties of azepanes make them valuable building blocks in the search for new lead compounds. researchgate.net

The following table summarizes some of the emerging biological targets for azepane scaffolds:

| Biological Target | Therapeutic Area | Key Findings |

| Monoamine Transporters (NET, DAT) | Neuropsychiatric Disorders | N-benzylated bicyclic azepanes show potent inhibition. unibe.chacs.org |

| σ-1 Receptor | Neuropsychiatric Disorders | Combined inhibition with monoamine transporters observed. unibe.chacs.org |

| Protein Kinase B (PKB/Akt) | Cancer | Novel azepane derivatives demonstrate inhibitory activity. nih.gov |

| Farnesyltransferase | Cancer | 1,4-diazepane scaffolds show potential as inhibitors. researchgate.net |

| Hedgehog Signaling Pathway | Cancer, Antimicrobial | Diazepine (B8756704) and oxazepine derivatives show promising in-silico and in-vitro results. nih.gov |

| PARP-1 | Cancer | Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives identified as potent inhibitors. nih.gov |

Development of Advanced Delivery Systems and Targeted Therapies based on Azepane Chemistry

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration and for the desired duration. Advanced drug delivery systems (DDS) are crucial for optimizing the therapeutic potential of novel molecules like azepane derivatives. astrazeneca.comnih.gov

The goal of sophisticated DDS is to transport medications to specific parts of the body while minimizing degradation and off-target effects. acs.org For azepane-based therapies, this could involve encapsulation in nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, to control release and target specific tissues or cells. astrazeneca.comnih.gov These nanoparticles can be functionalized with targeting ligands to enhance their accumulation in diseased tissues relative to healthy ones. astrazeneca.com

Recent advancements in drug delivery include:

Lipid Nanoparticles (LNPs): These have proven successful for delivering nucleic acids and are being investigated for the intracellular delivery of various therapeutics. astrazeneca.com

Polymer-Lipid Hybrid Nanoparticles: These combine the advantages of both liposomes and polymeric nanoparticles, offering improved stability, targeting, and encapsulation efficiency. nih.gov

Hydrogels: These cross-linked polymer networks can protect drugs from harsh environments, like the stomach, and can be designed to release their payload in response to specific stimuli, such as pH changes. acs.org

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, making them suitable for delivering poorly water-soluble drugs. nih.gov

The development of targeted therapies based on azepane chemistry is a key area of future research. By conjugating azepane derivatives to targeting moieties, such as antibodies or peptides that recognize specific cell surface receptors, it is possible to direct the therapeutic agent to cancer cells or other pathological sites, thereby enhancing efficacy and reducing systemic toxicity. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Azepane Analogs

The traditional drug discovery process is often lengthy, costly, and fraught with high failure rates. nih.govresearchgate.net Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling more efficient and accurate analysis of vast datasets, thereby accelerating the identification and optimization of new drug candidates. nih.govnih.gov

In the context of azepane research, AI and ML can be applied at various stages of the drug design pipeline: nih.gov

Target Identification and Validation: AI algorithms can analyze biological data to identify and prioritize promising drug targets for azepane analogs. nih.gov

Virtual Screening: High-throughput virtual screening (HTVS) powered by ML models can rapidly screen large libraries of virtual compounds to identify those with a high probability of binding to a specific target. nih.govopenmedicinalchemistryjournal.com

De Novo Drug Design: Generative models in AI can design entirely new azepane-based molecules with desired pharmacological properties from scratch. openmedicinalchemistryjournal.comyoutube.com This approach moves beyond modifying existing structures and allows for the exploration of novel chemical space. youtube.comnih.gov

Predicting Physicochemical Properties and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, often built using ML techniques, can predict the biological activity and physicochemical properties of new azepane analogs, helping to guide their synthesis and testing. openmedicinalchemistryjournal.com

The integration of AI and ML with computational methods like molecular docking and molecular dynamics simulations provides a powerful toolkit for the rational design of azepane-based drugs with improved efficacy and safety profiles. openmedicinalchemistryjournal.compatsnap.comgoogle.com

Integration of Omics Technologies in Understanding Azepane-Induced Biological Responses

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular changes that occur in a biological system in response to a drug. nih.govresearchgate.net The integration of these technologies is crucial for elucidating the mechanisms of action, identifying biomarkers, and understanding the potential toxicity of azepane derivatives. researchgate.netmdpi.com

Here's how different omics approaches can contribute to azepane research:

Genomics: Genome-wide association studies (GWAS) can identify genetic variations that influence an individual's response to an azepane-based drug, paving the way for personalized medicine. nih.gov

Transcriptomics: By analyzing changes in gene expression, transcriptomics can reveal the cellular pathways that are modulated by an azepane compound. mdpi.com

Proteomics: This technology identifies and quantifies the proteins that are affected by the drug, providing direct insights into its mechanism of action and potential off-target effects. frontiersin.org

Metabolomics: By profiling the small-molecule metabolites in a biological sample, metabolomics can reveal alterations in metabolic pathways caused by the drug, which can be indicative of both efficacy and toxicity. mdpi.com

The integrated analysis of multi-omics data can provide a holistic understanding of the biological responses induced by azepane compounds, facilitating the discovery of novel drug targets and the development of safer and more effective therapies. mdpi.comfrontiersin.org

Development of Sustainable and Green Chemistry Approaches for Azepane Synthesis in Research

The pharmaceutical industry is increasingly recognizing the need to adopt sustainable and environmentally friendly practices. jddhs.comijpsjournal.com Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical synthesis. jddhs.comjocpr.com

For the synthesis of azepane scaffolds and their derivatives, several green chemistry approaches are being explored:

Use of Greener Solvents: Replacing traditional hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents is a key focus. jocpr.com

Catalysis: The use of catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, can lead to more efficient and selective reactions with reduced waste. ijpsjournal.comjddhs.com Biocatalysis is particularly valuable for producing enantiomerically pure compounds, which is often crucial for drug activity. ijpsjournal.com

Energy-Efficient Synthesis: Techniques like microwave-assisted synthesis (MAS) and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.commdpi.com

Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as sugars and terpenes, can reduce the reliance on petrochemicals. ijpsjournal.com

A recent development in the synthesis of optically active azepane scaffolds involves a ruthenium-catalyzed cross-metathesis followed by a palladium-catalyzed hydrogenation, demonstrating a stereoselective route to these important structures. chemistryviews.org By embracing green chemistry, the research and development of azepane-based pharmaceuticals can be conducted in a more sustainable and environmentally responsible manner. jddhs.com

Q & A

Q. What are the standard synthetic routes for 1-Methylazepan-4-ol hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves alkylation of azepan-4-ol with methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions. After the reaction, the hydrochloride salt is formed by treating the free base with hydrochloric acid. Purification via recrystallization or column chromatography ensures high purity (>97%) . Key parameters include reaction time (12-24 hours), solvent selection (e.g., acetone or THF), and stoichiometric control of methyl iodide to avoid over-alkylation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the methyl group attachment (δ ~2.3 ppm for N–CH) and the azepane ring structure.

- IR Spectroscopy : Peaks at ~3200 cm (O–H stretch) and ~1650 cm (C–O stretch) verify functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 129.2 (free base) and 165.65 (hydrochloride) confirm molecular weight .

Q. What are the key physicochemical properties of this compound?

Q. How is this compound applied in foundational medicinal chemistry research?

It serves as a precursor for synthesizing bioactive molecules, particularly in modifying enzyme substrates or receptor ligands. For example, its hydroxyl and methyl groups are leveraged to study steric and electronic effects in drug-target interactions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), base concentration, and solvent polarity.

- In-line Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and intermediate byproducts (e.g., di-alkylated derivatives).

- Purification Strategies : Gradient elution in column chromatography with silica gel (ethyl acetate/hexane mixtures) effectively isolates the target compound .

Q. What experimental approaches elucidate the compound’s mechanism in enzyme inhibition studies?

- Kinetic Assays : Measure IC values using fluorogenic substrates to assess competitive/non-competitive inhibition.

- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450 isoforms.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .

Q. How do stability studies inform handling protocols for this compound in long-term experiments?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC for oxidation byproducts (e.g., ketone derivatives).

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photolytic decomposition .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent choice, cell line variability).

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Batch Reproducibility : Test multiple synthesis lots to rule out impurity-driven artifacts .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.